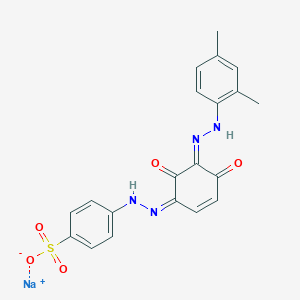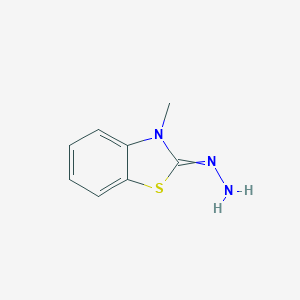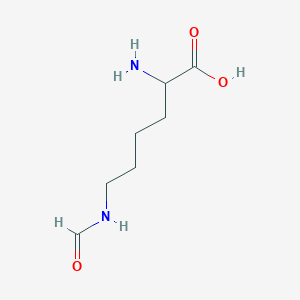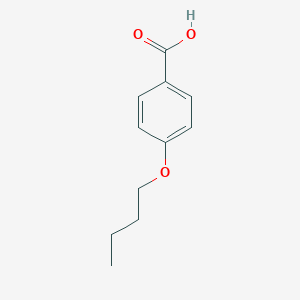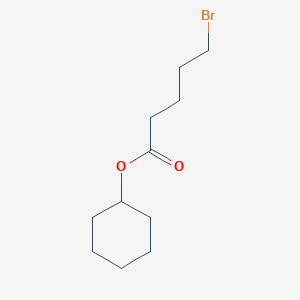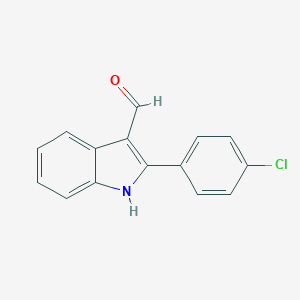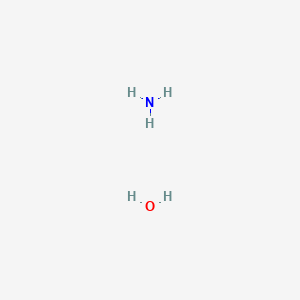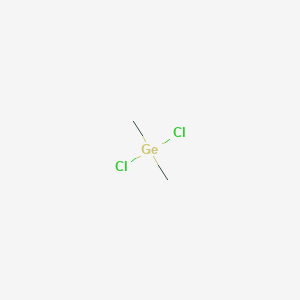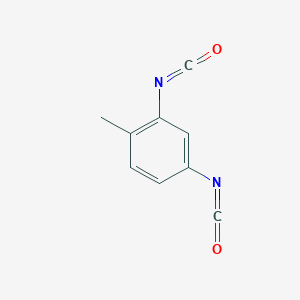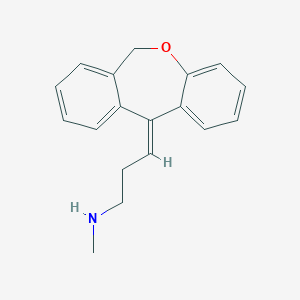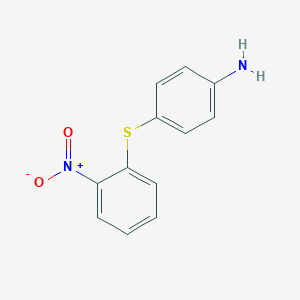
4-(2-Nitrophenyl)sulfanylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitrophenyl)sulfanylaniline, also known as 2-Nitro-4-aminophenylthioaniline or NAPTA, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development and other biomedical applications.
Wirkmechanismus
The mechanism of action of 4-(2-Nitrophenyl)sulfanylaniline is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2-Nitrophenyl)sulfanylaniline exhibits low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Nitrophenyl)sulfanylaniline in lab experiments is its wide range of potential applications, including anti-cancer, anti-inflammatory, and antibacterial research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further development of this compound for biomedical applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Nitrophenyl)sulfanylaniline. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs for cancer, inflammation, and bacterial infections. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 4-(2-Nitrophenyl)sulfanylaniline can be achieved through several methods, including the reaction of 2-nitroaniline with thiophenol in the presence of a base or the reaction of 4-chloro-2-nitroaniline with thiophenol. The latter method has been reported to yield a higher yield of the desired product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-Nitrophenyl)sulfanylaniline in scientific research are vast. This compound has been found to exhibit anti-cancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to possess anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Furthermore, this compound has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
1144-81-6 |
|---|---|
Produktname |
4-(2-Nitrophenyl)sulfanylaniline |
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 |
InChI-Schlüssel |
BYVYWEWQOWXWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Synonyme |
p-(o-Nitrophenylthio)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



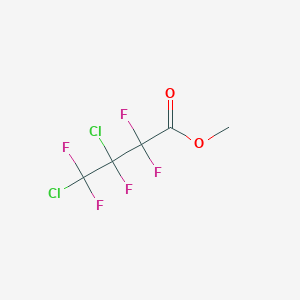
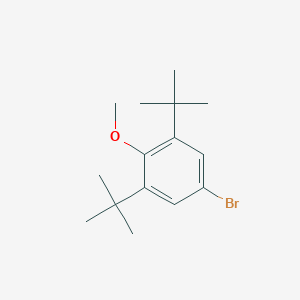
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
